
(e)-5-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex III-IN-1 is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications, particularly in the study of mitochondrial function and electron transport chains. Complex III-IN-1 is often used as an inhibitor in biochemical research to study the mechanisms of electron transport and energy production in cells.
Métodos De Preparación
The synthesis of Complex III-IN-1 involves several steps, including the preparation of intermediate compounds and the final assembly of the complex. The synthetic route typically involves the use of coordination chemistry to combine metal ions with organic ligands. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Complex III-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized forms of the complex, while reduction reactions may yield reduced forms.
Aplicaciones Científicas De Investigación
Complex III-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of electron transport and energy production in cells. In biology, it is used to investigate the role of mitochondria in cellular respiration and the effects of mitochondrial dysfunction on various diseases. In medicine, Complex III-IN-1 is used as a tool to study the effects of mitochondrial inhibitors on cancer cells and other disease models. In industry, it is used in the development of new drugs and therapeutic agents targeting mitochondrial function.
Mecanismo De Acción
The mechanism of action of Complex III-IN-1 involves its interaction with the electron transport chain in mitochondria. It specifically targets Complex III, also known as the cytochrome bc1 complex, and inhibits its function. This inhibition disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Complex III-IN-1 include the iron-sulfur clusters and heme groups within Complex III, which are essential for its electron transfer function.
Comparación Con Compuestos Similares
Complex III-IN-1 can be compared with other similar compounds, such as antimycin A, myxothiazol, and stigmatellin. These compounds also inhibit Complex III but differ in their specific binding sites and mechanisms of action. For example, antimycin A binds to the Qi site of Complex III, while myxothiazol and stigmatellin bind to the Qo site. Complex III-IN-1 is unique in its ability to inhibit both the Qi and Qo sites, making it a valuable tool for studying the overall function of Complex III and its role in cellular respiration.
Conclusion
Complex III-IN-1 is a versatile and valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it an essential tool for studying mitochondrial function and the electron transport chain. By understanding the synthesis, reactions, and applications of Complex III-IN-1, researchers can gain valuable insights into the fundamental processes of cellular respiration and develop new therapeutic strategies for diseases related to mitochondrial dysfunction.
Propiedades
Fórmula molecular |
C14H20ClNO2S2 |
|---|---|
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
5-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)5-4-6-12(3)9-10-16-20(17,18)14-8-7-13(15)19-14/h5,7-9,16H,4,6,10H2,1-3H3/b12-9+ |
Clave InChI |
RXCJOTIKIQUYOT-FMIVXFBMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CNS(=O)(=O)C1=CC=C(S1)Cl)/C)C |
SMILES canónico |
CC(=CCCC(=CCNS(=O)(=O)C1=CC=C(S1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


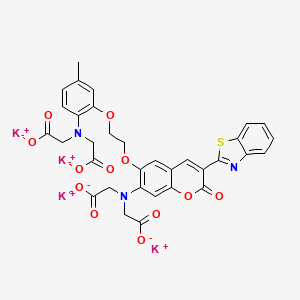

![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
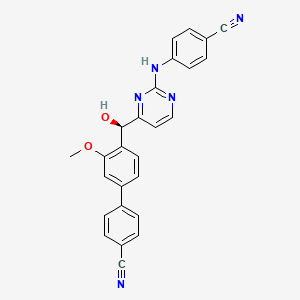
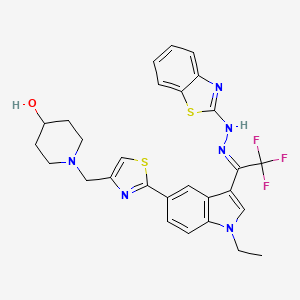
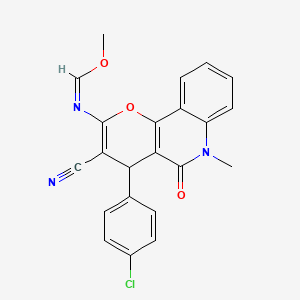
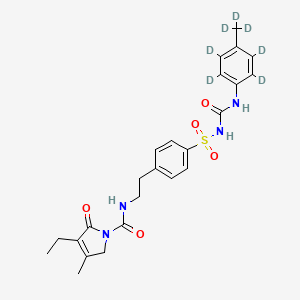



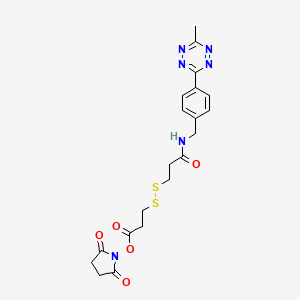

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

